Ethyl 5-methylthiophene-2-glyoxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

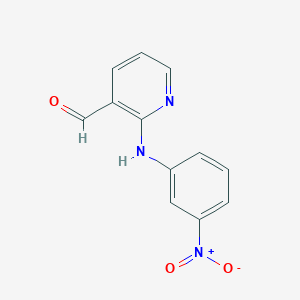

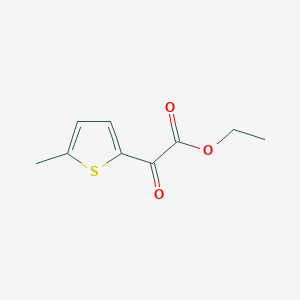

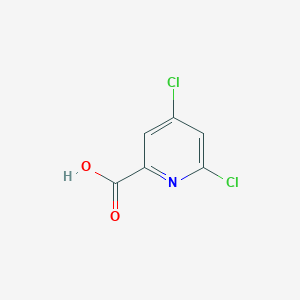

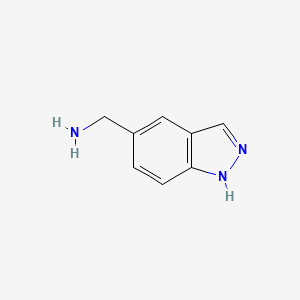

Ethyl 5-methylthiophene-2-glyoxylate is a chemical compound with the CAS number 50845-87-9 . It has a linear formula of C9H10O3S and a molecular weight of 198.24 g/mol.

Molecular Structure Analysis

The IUPAC name for Ethyl 5-methylthiophene-2-glyoxylate is ethyl (5-methyl-2-thienyl)(oxo)acetate . The InChI code is 1S/C9H10O3S/c1-3-12-9(11)8(10)7-5-4-6(2)13-7/h4-5H,3H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 5-methylthiophene-2-glyoxylate is a yellow oil .Scientific Research Applications

Organic Semiconductors

Ethyl 5-methylthiophene-2-glyoxylate: is a valuable compound in the development of organic semiconductors . Thiophene derivatives are known for their role in advancing organic semiconductor technology due to their stable π-conjugated systems which are essential for efficient charge transport . These materials are used in various electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The molecular structure of Ethyl 5-methylthiophene-2-glyoxylate allows it to form protective layers on metals, thereby preventing corrosion. This application is crucial in extending the life of metal structures and components in harsh environments .

Medicinal Chemistry

Thiophene-based molecules exhibit a wide range of pharmacological properties. Ethyl 5-methylthiophene-2-glyoxylate can be used as a precursor for synthesizing compounds with anticancer , anti-inflammatory , antimicrobial , and antihypertensive properties. Its versatility in drug design makes it a significant molecule in the search for new therapeutic agents .

Synthesis of Biologically Active Compounds

The compound is involved in the synthesis of biologically active compounds through various reactions, such as the Gewald reaction and the Paal–Knorr synthesis . These reactions are used to create aminothiophene derivatives and other thiophene-based molecules with potential biological activity .

Material Science

Ethyl 5-methylthiophene-2-glyoxylate is also important in material science. It can be used to create polymers and copolymers that have applications in creating new materials with desirable thermal and mechanical properties. These materials can be used in a variety of industries, from automotive to aerospace .

Urease Inhibition

Research has shown that certain thiophene derivatives exhibit excellent urease inhibition activity, which is crucial in the treatment of diseases caused by urease-producing bacteria. While Ethyl 5-methylthiophene-2-glyoxylate itself may not be a urease inhibitor, it can be a starting material for synthesizing such inhibitors .

Mechanism of Action

Target of Action

Ethyl 5-methylthiophene-2-glyoxylate is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives have been found to exhibit a variety of biological effects and are of interest to medicinal chemists . .

Biochemical Pathways

Thiophene derivatives have been found to play a vital role in various biochemical pathways . They are utilized in industrial chemistry and material science as corrosion inhibitors . Furthermore, they have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . .

properties

IUPAC Name |

ethyl 2-(5-methylthiophen-2-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-3-12-9(11)8(10)7-5-4-6(2)13-7/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNAPDCQSLHSDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(S1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543169 |

Source

|

| Record name | Ethyl (5-methylthiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methylthiophene-2-glyoxylate | |

CAS RN |

50845-87-9 |

Source

|

| Record name | Ethyl (5-methylthiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-Dioxaspiro[3.4]octane-2-methanol](/img/structure/B1315346.png)

![(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B1315361.png)

![(4'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1315369.png)